

In Vitro Characterization of Pfi-4: A Technical Guide

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Compound of Interest

Compound Name: Pfi-4

Cat. No.: B15572204

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Introduction

Pfi-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B)[1][2]. BRPF1 is a crucial scaffolding protein that assembles the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes[3][4][5]. These complexes play a vital role in chromatin remodeling and gene transcription through the acetylation of histone tails, primarily on H3K14 and H3K23[3][6]. Dysregulation of the MOZ/MORF complexes has been implicated in various diseases, including cancer, making BRPF1B an attractive therapeutic target. This document provides a comprehensive in vitro characterization of **Pfi-4**, including its biochemical and cellular activities, detailed experimental protocols, and the relevant signaling pathway.

Data Presentation: Quantitative In Vitro Activity of Pfi-4

The following tables summarize the key quantitative data for **Pfi-4**, demonstrating its potency and selectivity for BRPF1B.

Table 1: Binding Affinity and Biochemical Potency of **Pfi-4**

Target	Assay Type	Value	Reference
BRPF1B	Isothermal Titration Calorimetry (ITC)	Kd = 13 nM	[2]
BRPF1B	Cell-free Assay	IC50 = 80 nM	[1]
BRPF1B	Cell-free Assay	IC50 = 172 nM	[7][8]

Table 2: Cellular Activity of **Pfi-4**

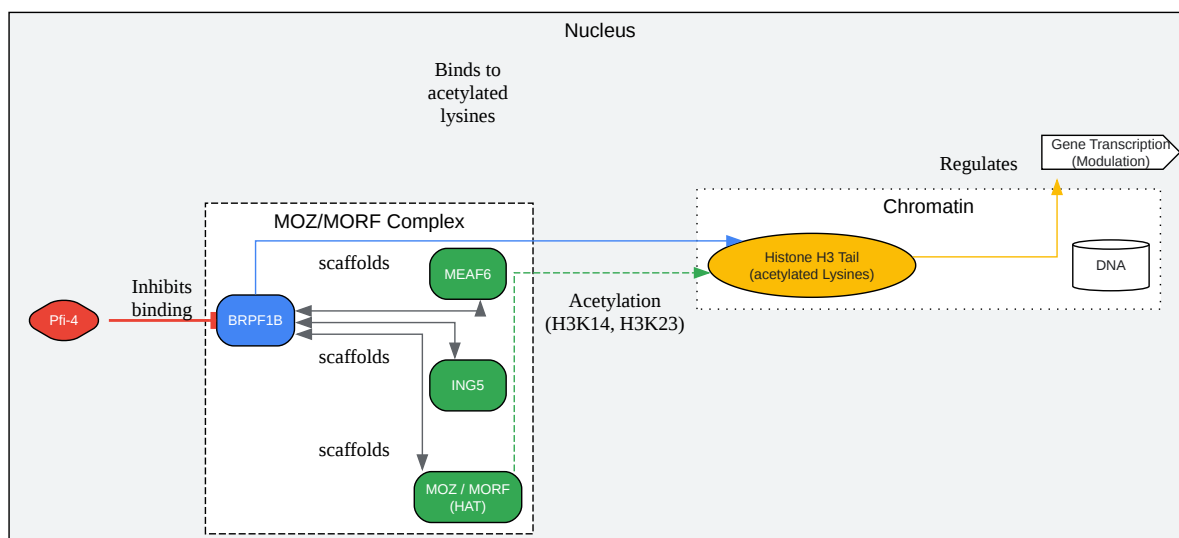
Assay Type	Cell Line	Value	Notes	Reference
NanoBRET™ Cellular Target Engagement	U2OS	IC50 = 240 nM	Measures displacement of BRPF1B from histone H3.3.	[2]
Fluorescence Recovery After Photobleaching (FRAP)	U2OS	Effective at 500 nM	Reduces recovery time of a BRPF1B triple bromodomain construct.	[2]

Table 3: Selectivity Profile of **Pfi-4**

Off-Target	Assay Type	Value	Selectivity vs. BRPF1B (Kd = 13 nM)	Reference
BRD1 (BRPF2)	Isothermal Titration Calorimetry (ITC)	Kd = 775 nM	~60-fold	[2]
BRD1 (BRPF2)	Cell-free Assay	IC50 = 3600 nM	-	[2]
CECR2	Isothermal Titration Calorimetry (ITC)	Kd = 2350 nM	~180-fold	[2]
BRPF2	Cell-free Assay	IC50 = 3.517 μ M	-	[7]
BRPF3	Cell-free Assay	IC50 > 10 μ M	> 100-fold	[8]
BRD4 (BD1)	Cell-free Assay	IC50 > 10 μ M	> 100-fold	[7]

Signaling Pathway and Mechanism of Action

Pfi-4 exerts its effects by directly targeting the bromodomain of BRPF1B. The BRPF1 protein acts as a scaffold for the MOZ/MORF HAT complex, which also includes the catalytic HAT subunit (MOZ or MORF), ING5 (Inhibitor of Growth 5), and MEAF6 (MYST/Esa1-Associated Factor 6)[3][5][6][9]. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the entire complex to specific chromatin regions. Once recruited, the MOZ/MORF catalytic subunit acetylates histone H3 at lysines 14 and 23, leading to a more open chromatin structure and subsequent regulation of gene transcription. By binding to the BRPF1B bromodomain, **Pfi-4** competitively inhibits its interaction with acetylated histones, leading to the dissociation of the MOZ/MORF complex from chromatin and a downstream modulation of gene expression.



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Pfi-4 inhibits the BRPF1B bromodomain, disrupting MOZ/MORF complex recruitment and histone acetylation.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize **Pfi-4** are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of **Pfi-4** to the BRPF1B bromodomain.

Materials:

- Purified recombinant BRPF1B bromodomain protein
- **Pfi-4** compound
- ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
- Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Procedure:

- Prepare a 20 μ M solution of the BRPF1B bromodomain in ITC buffer and a 200 μ M solution of **Pfi-4** in the same buffer.
- Degas both solutions for 10 minutes prior to use.
- Load the BRPF1B solution into the sample cell of the microcalorimeter.
- Load the **Pfi-4** solution into the injection syringe.
- Set the experiment temperature to 25°C.
- Perform an initial 0.4 μ L injection followed by 19 subsequent 2 μ L injections of **Pfi-4** into the sample cell at 150-second intervals.
- Record the heat changes upon each injection.
- Analyze the data by integrating the heats of injection and fitting the resulting binding isotherm to a one-site binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Cellular Target Engagement Assay

Objective: To measure the potency of **Pfi-4** in displacing BRPF1B from histone H3.3 in living cells.

Materials:

- U2OS cells

- Plasmids encoding NanoLuc®-BRPF1B and Histone H3.3-HaloTag®
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- HaloTag® NanoBRET™ 618 Ligand
- **Pfi-4** compound
- NanoBRET™ Nano-Glo® Substrate
- White, opaque 96-well assay plates
- Luminometer with 460 nm and >600 nm emission filters

Procedure:

- Co-transfect U2OS cells with the NanoLuc®-BRPF1B and Histone H3.3-HaloTag® plasmids.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
- Plate the transfected cells into a white 96-well plate.
- Prepare serial dilutions of **Pfi-4** in Opti-MEM™.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cells at its optimal concentration.
- Add the **Pfi-4** dilutions to the wells and incubate at 37°C and 5% CO2 for 2 hours.
- Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- Measure the luminescence at 460 nm (donor) and >600 nm (acceptor).
- Calculate the corrected NanoBRET™ ratio and plot it against the **Pfi-4** concentration to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

Objective: To assess the effect of **Pfi-4** on the mobility of BRPF1B in the nucleus of living cells.

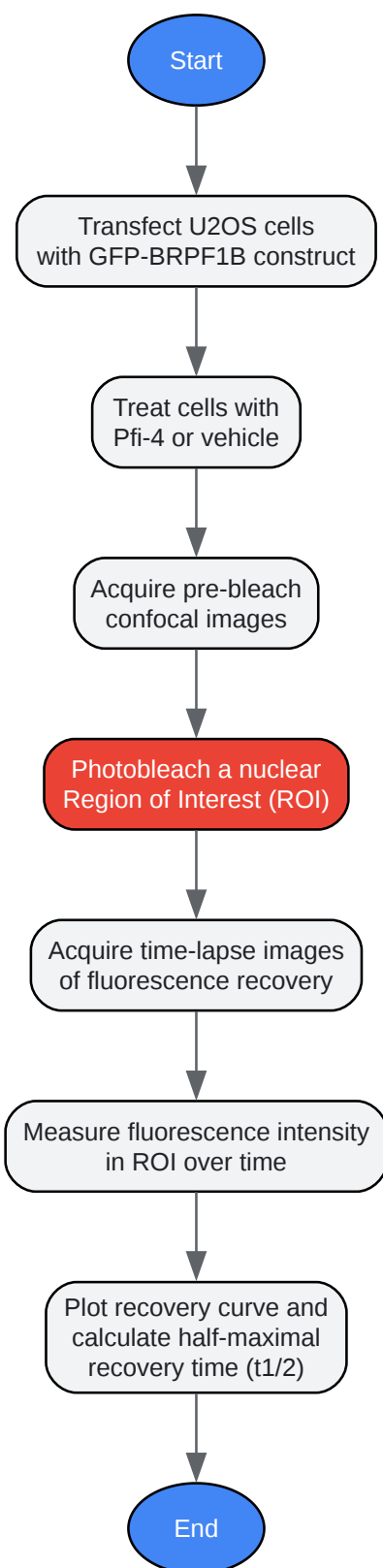
Materials:

- U2OS cells
- Plasmid encoding a GFP-tagged BRPF1B triple bromodomain construct with a nuclear localization signal (NLS)
- Transfection reagent
- Confocal microscope with a high-power laser for photobleaching
- **Pfi-4** compound
- Suberoylanilide hydroxamic acid (SAHA) (optional, to increase global histone acetylation)

Procedure:

- Transfect U2OS cells with the GFP-BRPF1B construct.
- Six hours post-transfection, treat the cells with 2.5 μ M SAHA (optional).
- One hour before imaging, treat the cells with **Pfi-4** (e.g., 500 nM) or a vehicle control (DMSO).
- Identify a transfected cell with clear nuclear GFP signal.
- Acquire pre-bleach images of the nucleus.
- Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
- Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

- Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity.
- Plot the fluorescence recovery curve and calculate the half-maximal recovery time ($t_{1/2}$). A faster recovery in the presence of **Pfi-4** indicates displacement of the GFP-BRPF1B construct from less mobile chromatin.



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Workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.

Conclusion

Pfi-4 is a highly potent and selective inhibitor of the BRPF1B bromodomain. Its ability to disrupt the interaction between BRPF1B and acetylated histones in both biochemical and cellular contexts makes it an invaluable tool for studying the biological roles of the MOZ/MORF histone acetyltransferase complexes. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting this epigenetic pathway.

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